molecular formula C10H17Cl3O2 B097699 Octyl trichloroacetate CAS No. 16958-78-4

Octyl trichloroacetate

Cat. No. B097699
CAS RN: 16958-78-4
M. Wt: 275.6 g/mol
InChI Key: GNKXBEJZRKOBKI-UHFFFAOYSA-N
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Description

Octyl trichloroacetate is a chemical compound with the molecular formula C10H17Cl3O2 . It is also known by other names such as Acetic acid, 2,2,2-trichloro-, octyl ester .


Synthesis Analysis

The synthesis of Octyl trichloroacetate has been studied in the context of lipase-catalyzed reactions . Lipases have been evaluated for their effectiveness in synthesizing octyl esters, including Octyl trichloroacetate . The study found that conversions higher than 90% were achieved . Another study found that the acylation reaction parameters, including temperature, moisture level, shaking speed, and enzyme dose, were subsequently investigated and optimized .


Molecular Structure Analysis

The molecular structure of Octyl trichloroacetate consists of 10 carbon atoms, 17 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms . The average mass of the molecule is 275.600 Da, and the monoisotopic mass is 274.029419 Da .

Scientific Research Applications

1. Influence on Partition Behavior of Tetracyclines

The trichloroacetate anion, a component of octyl trichloroacetate, influences the partition coefficients of various tetracycline analogs in n-octyl alcohol-aqueous phosphate buffer systems. This effect is especially significant at acidic pH values, presumably due to intermolecular ion-pairing between the positively charged tetracycline moiety and the trichloroacetate anion (Klink & Colaizzi, 1973).

2. Extraction from Waste Solutions in Drug Production

Octyl trichloroacetate is used in the extraction of acetate from waste solutions in the production of pharmaceuticals like chloromycetin. Extractants like Aliquat 336 (tri-n-octylmethylammonium chloride) show significant effectiveness in recovering acetate from these streams (Juang & Wu, 1999).

3. Electrocatalytic Reduction of Halogenated Acids

Octyl trichloroacetate is involved in the electrocatalytic reduction of halogenated acids. Studies show that modified electrodes with C60-octasodium calix[8]aryloxy octakis-(propane-3-sulphonate) and Nafion can effectively mediate the electron transfer to α-halogenated organic acids (Liu et al., 2000).

4. Organic Synthesis Reactions

Octyl trichloroacetate is used in nucleophilic addition reactions to internal alkynes, catalyzed by ruthenium complexes. This process is significant for organic synthesis, offering high yield and selectivity (Karabulut et al., 2010).

5. Microextraction of Chloroacetic Acids

It is also involved in dispersive liquid-liquid microextraction techniques for chloroacetic acids (CAAs) from water samples. The CAAs are derivatized using n-octanol in the presence of sulfuric acid during and after extraction, demonstrating the adaptability of octyl trichloroacetate in environmental sampling methods (Saraji et al., 2019).

6. Protein Precipitation

In biochemistry, octyl trichloroacetate aids in the precipitation of proteins, a method used for concentrating protein samples or removing contaminants before downstream applications such as SDS-PAGE or 2D-gels (Koontz, 2014).

7. Catalytic Dechlorination of Disinfection Byproducts

Octyl trichloroacetate is involved in the catalytic dechlorination of trichloroacetic acid, a disinfection byproduct, into acetic acid. This process is particularly relevant in the context of increasing chlorine disinfection and associated risks (Cai et al., 2021).

properties

IUPAC Name

octyl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl3O2/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKXBEJZRKOBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287558
Record name Octyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl trichloroacetate

CAS RN

16958-78-4
Record name NSC51569
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroacetic acid octyl ester
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
IOO Korhonen - Journal of Chromatography A, 1982 - Elsevier
… Notation of compounds: 1-S are the parent esters from methyl ttichloroxvtate (1) to n-octyl trichloroacetate (8); the upper number indicates the position of the Cl-substituent. the lower …
Number of citations: 20 www.sciencedirect.com
IOO Korhonen - Chromatographia, 1982 - Springer
Gas chromatography of mixtures of aliphaticn-alkyl acetates (CH 3 −COOR), chloroacetates (CHCl 2 −COOR), dichloroacetates (CHCl 2 −COOR) and trichloroacetates (CCl 3 −COOR), …
Number of citations: 15 link.springer.com
JE Leffler, AA More - Journal of the American Chemical Society, 1972 - ACS Publications
… (Table II) greatly reduces the yield of radical products and, after decomposition of carboxy-inversion compound, gives two esters, the usual ester and bicyclo[2.2.2]-l-octyl trichloroacetate…
Number of citations: 34 pubs.acs.org
L Sun, W He, G Xin, P Cai, Y Zhang, Z Zhang… - Food Science and …, 2018 - Elsevier
This study evaluated the effects of worm infection on the volatile components, total phenolic compounds, and antioxidant capacities of Gomphidius rutilus. G. rutilus without worms (GW), …
Number of citations: 17 www.sciencedirect.com
AS Kushakova, IG Zenkevich - Journal of Analytical Chemistry, 2013 - Springer
The use of the hexane-2,2,2-trifluoroethanol heterophase system of solvents in partition chromatography is characterized. Gas-chromatographic retention indices and partition …
Number of citations: 3 link.springer.com
SG Cohen - Journal of the American Chemical Society, 1944 - ACS Publications
The reactions of carboxylic esters with water and alcohols in the presence of acidic and basic catalysts have been studiedin great detail, and the mechanisms of these reactions are …
Number of citations: 15 pubs.acs.org
GAC Ashcroft - 1955 - search.proquest.com
… \ pie 'displacement of electrons caused.by the three chlorine atoms ' through the molecule of 2 -octyl trichloroacetate renders the. carbon, atom particularly'-prone to attack by OH io n …
Number of citations: 1 search.proquest.com
C CH - THE CHEMISTRY AND PROPERTIES OF ENOL … - ACS Publications
In the course of the evaluation of thousands of phos-phorus compounds for their insecticidalqualities (293) enol phosphates have found considerable attention. The insecticidal …
Number of citations: 0 pubs.acs.org
T Mukaiyama, K Hojo - Chemistry Letters, 1976 - journal.csj.jp
A convenient method for optical interconversion of enantiomeric secondary alcohols was established according to the following procedures: treatment of optically active 2-…
Number of citations: 32 www.journal.csj.jp

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